Propan-2-yl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a trimethoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is advantageous due to its catalyst-free and eco-friendly nature, resulting in high yields and short reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
PROPAN-2-YL 5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Imidazole derivatives: Exhibit a broad range of biological activities, including antibacterial and antifungal properties.
Uniqueness
PROPAN-2-YL 5-METHYL-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific structural features, such as the trimethoxyphenyl group, which imparts distinct biological activities. Its ability to act as a versatile pharmacophore makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C19H24N4O5 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
propan-2-yl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H24N4O5/c1-10(2)28-18(24)15-11(3)22-19-20-9-21-23(19)16(15)12-7-13(25-4)17(27-6)14(8-12)26-5/h7-10,16H,1-6H3,(H,20,21,22) |
InChI Key |
ACNTWVYZWQYGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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